2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide involves multiple steps starting from 4-chlorobenzoic acid . The general synthetic route includes:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted into sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride reacts with 3,4-difluoroaniline to form the final product.
Chemical Reactions Analysis
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and materials.
Industry: It can be used in the development of agrochemicals for protecting crops from viral infections.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma patients and anticonvulsant activity in epilepsy .
Comparison with Similar Compounds
Similar compounds to 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide include:
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide: This compound differs by having a single fluorine atom instead of two, which may affect its biological activity and chemical properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound lacks the difluorophenylacetamide group, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C17H12ClF2N3OS3 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H12ClF2N3OS3/c18-11-3-1-10(2-4-11)8-25-16-22-23-17(27-16)26-9-15(24)21-12-5-6-13(19)14(20)7-12/h1-7H,8-9H2,(H,21,24) |
InChI Key |
PUTKVMGCXCSBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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